molecular formula C22H23ClN2O4 B2466480 (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-43-3

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2466480
M. Wt: 414.89
InChI Key: XCPQUJCOSWZNOB-MOSHPQCFSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H23ClN2O4. It has an average mass of 414.882 Da and a monoisotopic mass of 414.134644 Da .

Scientific Research Applications

Synthesis and Imaging Applications

One area of application involves the synthesis of related compounds for imaging purposes. For instance, a study by Gao et al. (2013) reported on the synthesis of a compound for potential PET probe imaging of the enzyme PIM1, highlighting the chemical's utility in developing diagnostic tools (Gao, Wang, Miller, & Zheng, 2013).

Antimicrobial and Biofilm Inhibition

Research also delves into the compound's antimicrobial properties. Mekky & Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids, demonstrating potent antibacterial efficacies and biofilm inhibition activities, which could lead to new treatments for bacterial infections (Mekky & Sanad, 2020).

Antidepressant and Antianxiety Activities

Furthermore, derivatives of similar chemical structures have been investigated for their potential antidepressant and antianxiety activities. Kumar et al. (2017) reported on the synthesis of compounds that showed significant activity in behavioral despair and anxiety models in albino mice (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Anti-inflammatory and Analgesic Agents

The compound's framework has been utilized in the design of agents with potential anti-inflammatory and analgesic effects. Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

There is also interest in the compound's potential anticancer activity. Mao et al. (2016) designed and synthesized hybrid compounds between benzofuran and N-aryl piperazine, evaluating their in vitro anti-tumor activity against human tumor cell lines, with some derivatives showing selective cytotoxic activity (Mao, Zheng, Lin, Hu, Wang, Wan, & Rao, 2016).

properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c23-16-3-1-15(2-4-16)13-20-21(28)17-5-6-19(27)18(22(17)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQUJCOSWZNOB-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

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